molecular formula C20H21N3O4 B10995627 N-benzyl-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide

N-benzyl-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B10995627
M. Wt: 367.4 g/mol
InChI Key: VPWPVBNLMWXTJP-UHFFFAOYSA-N
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Description

N-benzyl-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the benzyl group and the quinazolinone core in its structure suggests that it may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Dimethoxy Groups: Methoxylation reactions can be performed using methanol and an acid catalyst.

    Attachment of the Benzyl Group: Benzylation can be carried out using benzyl halides in the presence of a base.

    Formation of the Propanamide Side Chain: This can be achieved through amide bond formation using propanoic acid derivatives and coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction of the quinazolinone core can yield dihydroquinazolinone derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Possible therapeutic applications due to its pharmacological properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The quinazolinone core is known to interact with kinases and other signaling molecules, suggesting potential pathways for its action.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 4-oxo-4H-quinazoline-3-carboxamide.

    Benzyl Derivatives: Compounds like N-benzyl-4-hydroxybenzamide.

Uniqueness

N-benzyl-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide is unique due to the specific combination of the benzyl group, dimethoxy substitutions, and the quinazolinone core. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

N-benzyl-3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C20H21N3O4/c1-26-17-10-15-16(11-18(17)27-2)22-13-23(20(15)25)9-8-19(24)21-12-14-6-4-3-5-7-14/h3-7,10-11,13H,8-9,12H2,1-2H3,(H,21,24)

InChI Key

VPWPVBNLMWXTJP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=CC=CC=C3)OC

Origin of Product

United States

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